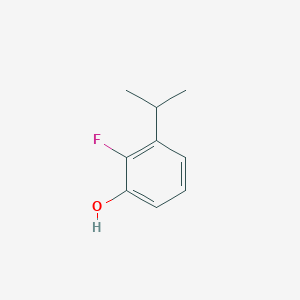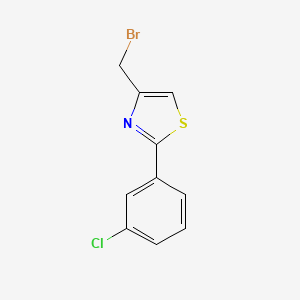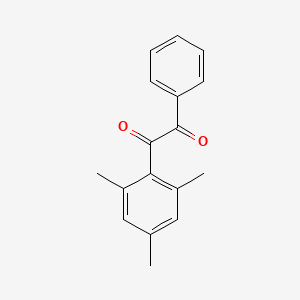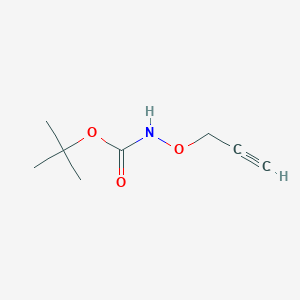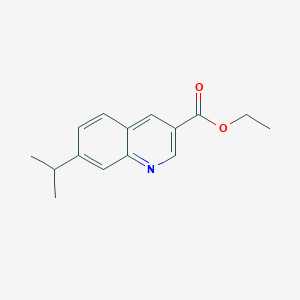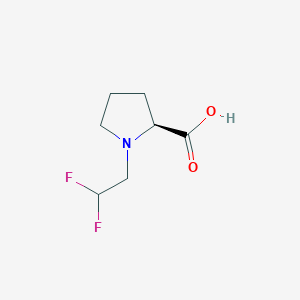
(2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)proline is a synthetic compound with the molecular formula C7H11F2NO2. It is a derivative of proline, where the proline ring is substituted with a 2,2-difluoroethyl group. This modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)proline typically involves the introduction of the difluoroethyl group to the proline ring. One common method is the reaction of proline with a difluoroethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of 1-(2,2-Difluoroethyl)proline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluoroethyl)proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups to the proline ring .
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)proline involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug-receptor interactions.
Comparación Con Compuestos Similares
- 1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid
- 1-(2,2-Difluoroethyl)proline methyl ester
Uniqueness: 1-(2,2-Difluoroethyl)proline stands out due to its specific difluoroethyl substitution, which imparts unique chemical and biological properties. This makes it a valuable tool in research, particularly in the study of fluorinated compounds and their interactions with biological systems.
Propiedades
Fórmula molecular |
C7H11F2NO2 |
|---|---|
Peso molecular |
179.16 g/mol |
Nombre IUPAC |
(2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-6(9)4-10-3-1-2-5(10)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-/m0/s1 |
Clave InChI |
MHIFVURVOWEOFY-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CC(F)F)C(=O)O |
SMILES canónico |
C1CC(N(C1)CC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


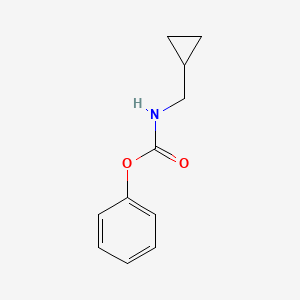
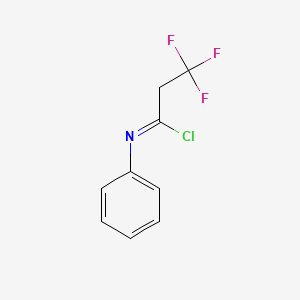
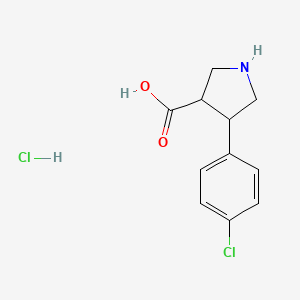
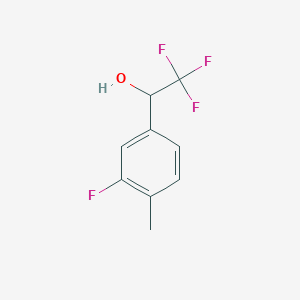
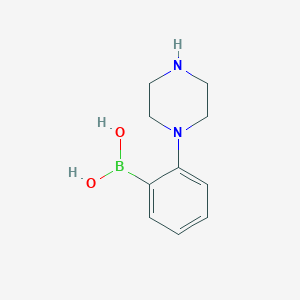
![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)
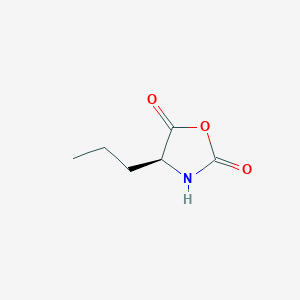
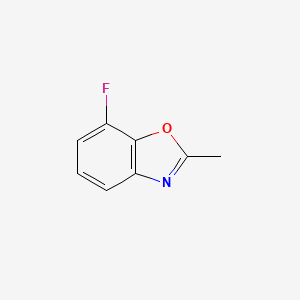
![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)
